molecular formula C10H13NO5 B6196425 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid CAS No. 2694744-63-1

4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid

Cat. No.: B6196425
CAS No.: 2694744-63-1
M. Wt: 227.2
InChI Key:
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Description

4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the furan ring and carboxylic acid functionality. One common method involves the reaction of a Boc-protected amine with a furan derivative under suitable conditions to yield the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with enzymes, receptors, and other biomolecules. The furan ring and carboxylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid: Similar structure with a piperidine ring instead of a furan ring.

    4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid: Contains a thiane ring instead of a furan ring.

    (4-{4-[(tert-butoxy)carbonyl]amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid: Features a phenyl ring and additional ethoxycarbonyl groups.

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is unique due to its combination of a furan ring, Boc-protected amino group, and carboxylic acid functionality. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the amino group and subsequent deprotection. The furan ring is then introduced through a cyclization reaction.", "Starting Materials": [ "3-hydroxyfuran-2-carboxylic acid", "tert-butyl chloroformate", "ammonia", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of carboxylic acid group using tert-butyl chloroformate in the presence of a base such as sodium bicarbonate", "Addition of ammonia to the protected carboxylic acid to form the corresponding amide", "Deprotection of the tert-butyl group using an acid such as hydrochloric acid", "Cyclization of the resulting amine using a dehydrating agent such as thionyl chloride to form the furan ring", "Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product using diethyl ether", "Purification of the product using standard techniques such as column chromatography" ] }

CAS No.

2694744-63-1

Molecular Formula

C10H13NO5

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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